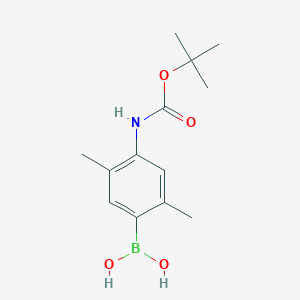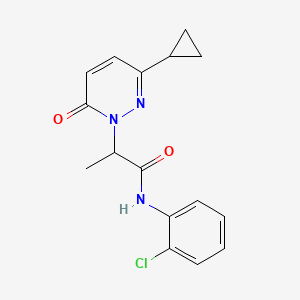
N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as CPP-115, is a synthetic compound that belongs to the class of compounds known as GABA aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Applications De Recherche Scientifique
Neuroprotective Agents for Alzheimer's Disease
Research into N-acylaminophenothiazines, which share structural similarities with the compound , has demonstrated potential as neuroprotective agents with multifunctional activities suitable for the treatment of Alzheimer's disease. These compounds have shown selective inhibition of butyrylcholinesterase (BuChE), protection against neuronal damage caused by free radicals, and the ability to penetrate the central nervous system (CNS) (González-Muñoz et al., 2011).
Crystal Structure and Pharmaceutical Applications
The study of crystal structures of compounds similar to N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has provided insights into their potential pharmaceutical applications. For instance, the crystallography of bupropion hydrobromide propanol hemisolvate has been detailed, showing specific intra- and intermolecular interactions that could inform the development of similar compounds for therapeutic purposes (Liu et al., 2011).
Anticancer and Antimicrobial Agents
Compounds incorporating the 1,3-oxazole and pyridyl-pyrazoline structures, which are chemically related to the given compound, have shown significant potential as anticancer and antimicrobial agents. Their synthesis and biological activity against various cancer cell lines and pathogenic strains suggest a promising avenue for the development of new therapeutic agents (Katariya et al., 2021).
Matrix Metalloproteinase Inhibitors
Research into thiadiazines, which share a structural motif with the compound of interest, has revealed their potential as potent inhibitors of matrix metalloproteinases. These enzymes play a crucial role in tissue remodeling and have been targeted for the development of treatments for various diseases, including cancer and fibrosis (Schröder et al., 2001).
Antimicrobial Properties of Arylsubstituted Halogen(thiocyanato)amides
Studies on arylsubstituted halogen(thiocyanato)amides, which are structurally related to the compound , have explored their synthesis, potential cyclization reactions, and antimicrobial properties. These findings contribute to the broader understanding of how such compounds could be used in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-10(16(22)18-14-5-3-2-4-12(14)17)20-15(21)9-8-13(19-20)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUGVODODSYMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

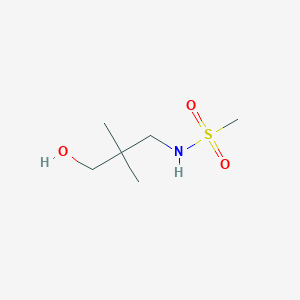
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878213.png)
![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2878214.png)
![5-(2-methoxyethyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)
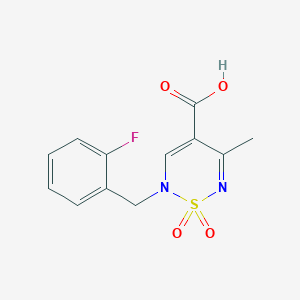
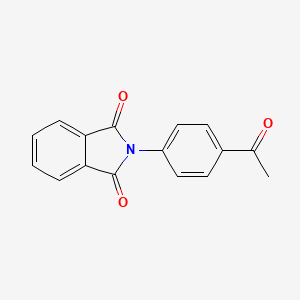
![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)
![1-acetyl-N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)piperidine-4-carboxamide](/img/structure/B2878226.png)
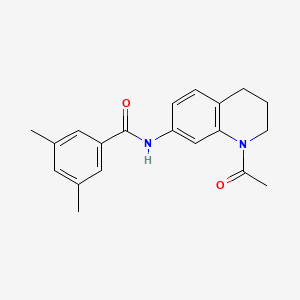
![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2878231.png)
![7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878232.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2878233.png)
